2-[(2E)-2-benzylidenehydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide
Overview
Description
2-[(2E)-2-benzylidenehydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide is a complex organic compound with a molecular formula of C24H23N3O5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-benzylidenehydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide typically involves the condensation of benzylidenehydrazine with N-(2,5-dimethoxyphenyl)-2-oxoacetamide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, with additional steps for purification and quality control to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-benzylidenehydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound .
Scientific Research Applications
2-[(2E)-2-benzylidenehydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-benzylidenehydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on elucidating the detailed mechanisms underlying its biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(2E)-2-benzylidenehydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide include:
- 2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide
- 2-{(2E)-2-[4-(Benzyloxy)benzylidene]hydrazino}-N-(2,5-dimethoxyphenyl)-2-oxoacetamide
Uniqueness
These structural elements differentiate it from other similar compounds and contribute to its unique reactivity and biological activities .
Properties
IUPAC Name |
N'-[(E)-benzylideneamino]-N-(2,5-dimethoxyphenyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-23-13-8-9-15(24-2)14(10-13)19-16(21)17(22)20-18-11-12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,21)(H,20,22)/b18-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAMCOFSSLOPIG-WOJGMQOQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NN=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)N/N=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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